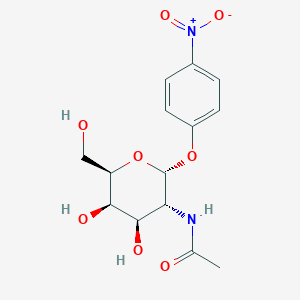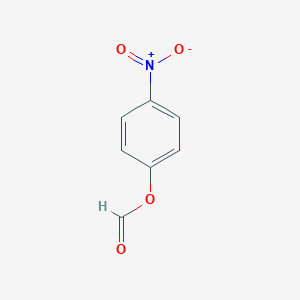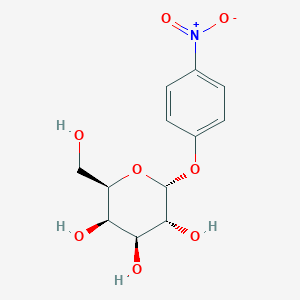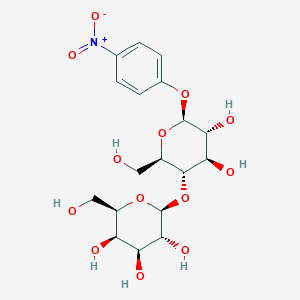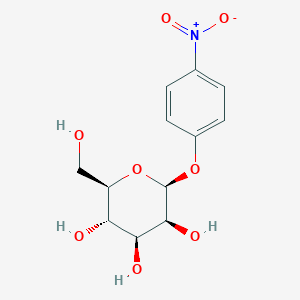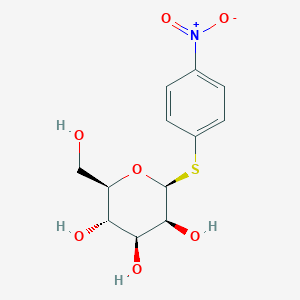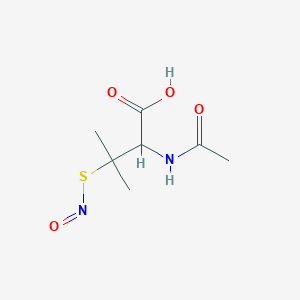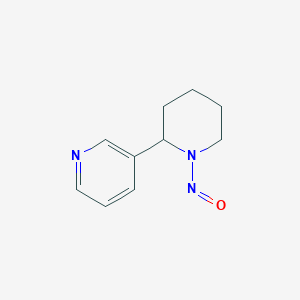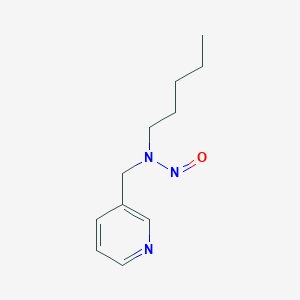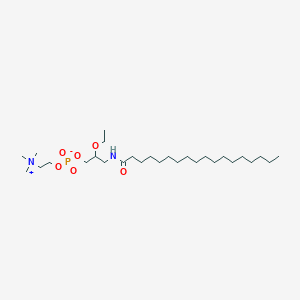
Cloruro de 1-Pirenebutirilo
Descripción general
Descripción
1-Pyrenebutyryl Chloride is an organic compound with the molecular formula C20H15ClO. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a butyryl chloride group attached to the pyrene moiety. This compound is known for its applications in organic synthesis and material science.
Aplicaciones Científicas De Investigación
1-Pyrenebutyryl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including fluorescent dyes and polymers.
Biology: It is employed in the labeling of biomolecules, such as proteins and nucleic acids, for fluorescence-based detection and imaging studies.
Industry: It is used in the production of polymeric materials with specific properties, such as enhanced fluorescence or improved mechanical strength.
Mecanismo De Acción
Target of Action
1-Pyrenebutyryl Chloride is primarily used as a cationic polymerization agent . It plays a crucial role in the production of polymeric materials . It is also an intermediate in the production of chitosan gel , which has potential applications in drug delivery .
Mode of Action
It is known that it can be synthesized by reacting propranolol hydrochloride with two equivalents of pyrenebutyraldehyde . As a cationic polymerization agent, it likely interacts with its targets (monomers) to initiate or propagate a polymer chain.
Result of Action
The result of 1-Pyrenebutyryl Chloride’s action is the production of polymeric materials and chitosan gel . These materials have various applications, including potential use in drug delivery systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Pyrenebutyryl Chloride can be synthesized through the reaction of 1-pyrenebutyric acid with thionyl chloride or oxalyl chloride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the acid to the corresponding acyl chloride.
Industrial Production Methods: In industrial settings, the production of 1-Pyrenebutyryl Chloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 1-Pyrenebutyryl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the acyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water or aqueous bases, 1-Pyrenebutyryl Chloride hydrolyzes to form 1-pyrenebutyric acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines or hydroxylamines, to form hydrazides or hydroxamic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like triethylamine or pyridine.
Hydrolysis: Water or aqueous sodium hydroxide.
Condensation Reactions: Hydrazines or hydroxylamines in the presence of a base.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
1-Pyrenebutyric Acid: Formed through hydrolysis.
Hydrazides and Hydroxamic Acids: Formed through condensation reactions.
Comparación Con Compuestos Similares
1-Pyrenebutyric Acid: The precursor to 1-Pyrenebutyryl Chloride, differing by the presence of a carboxylic acid group instead of an acyl chloride group.
4-(1-Pyrene)butanoyl Chloride: A structural isomer with the same molecular formula but different connectivity.
1-Pyrenylmethyl Chloride: A related compound with a methyl chloride group attached to the pyrene moiety.
Uniqueness: 1-Pyrenebutyryl Chloride is unique due to its combination of an acyl chloride group and a pyrene moiety. This combination allows it to participate in a wide range of chemical reactions while also imparting fluorescence properties. Its versatility in organic synthesis and material science applications sets it apart from other similar compounds.
Propiedades
IUPAC Name |
4-pyren-1-ylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRMDRDSRVMJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392604 | |
| Record name | 1-Pyrenebutyryl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63549-37-1 | |
| Record name | 1-Pyrenebutyryl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-pyrenebutyryl chloride interact with graphene oxide and facilitate glycan enrichment?
A1: 1-Pyrenebutyryl chloride functionalizes free graphene oxide (GO) through a π-π stacking interaction between the pyrene moiety and the GO surface []. This interaction allows the acyl chloride groups of 1-pyrenebutyryl chloride to become available for reaction with hydroxyl groups on glycans. The multiple hydroxyl groups present on glycans lead to cross-linking and self-assembly of the functionalized GO sheets (PCGO), resulting in visible aggregation and efficient glycan capture [].
Q2: What are the advantages of using 1-pyrenebutyryl chloride functionalized graphene oxide for glycan enrichment compared to other methods?
A2: This method offers several advantages:
- High Efficiency: The large surface area of free PCGO and the high reactivity of the acyl chloride groups contribute to efficient glycan capturing [].
- Visual Monitoring: The cross-linking of PCGO upon glycan binding causes visible aggregation, enabling simple visual monitoring of the enrichment process [].
- Rapid Enrichment: The method achieves rapid enrichment, with visible aggregation occurring within 30 seconds [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13770.png)
